3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis of Fused Heterocycles
The compound serves as a precursor in the synthesis of fused heterocycles, including imidazolyl and pyrimidine derivatives. For example, its reaction with ethylenediamine and carbon disulfide yields derivatives that, after further cyclocondensation reactions, create new heterocycles containing the thieno[2,3-b]pyridine moiety. Some of these derivatives exhibit antimicrobial and antifungal activities, suggesting their potential use in developing new therapeutic agents (El-Essawy et al., 2010).
Creation of Pyridine-Pyrimidines and Their Derivatives
Another significant application is in the multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This method demonstrates the compound's role in creating complex molecular structures efficiently and with high yields, indicating its utility in pharmaceutical research and development (Rahmani et al., 2018).
Development of New Thienopyrimidines
Research also explores its use in generating new thienopyrimidines through reactions with various aldehydes and acetic anhydride, leading to compounds with potential biological activities. This synthetic pathway underscores the versatility of 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile in contributing to the diversity of heterocyclic chemistry and the exploration of novel bioactive molecules (Madkour et al., 2009).
Antimicrobial Activity of Derivatives
Further studies have focused on synthesizing derivatives with significant antimicrobial properties, indicating the compound's potential as a key intermediate in developing new antimicrobial agents. This application is crucial in the pharmaceutical industry, particularly in addressing the growing concern over antimicrobial resistance (Yassin, 2009).
properties
IUPAC Name |
3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3S/c1-4-7-9(13)6(3-12)15-10(7)14-5(2)8(4)11/h13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFUYBRXJANHGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile |
Synthesis routes and methods
Procedure details
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